molecular formula C26H27NO10 B1668448 カルミノマイシン CAS No. 39472-31-6

カルミノマイシン

カタログ番号: B1668448
CAS番号: 39472-31-6
分子量: 513.5 g/mol
InChIキー: XREUEWVEMYWFFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Therapeutic Applications

Carubicin is primarily utilized in oncology for its antitumor properties. Its applications include:

  • Treatment of Various Cancers : Carubicin has shown efficacy against a range of experimental tumors. Clinical trials have indicated partial responses in patients with non-small cell lung cancer and squamous cell carcinoma .
  • Combination Therapy : Research has focused on the synergistic effects of carubicin when used with other chemotherapeutic agents. Studies indicate that combining carubicin with drugs like cisplatin can enhance treatment efficacy while reducing side effects .
  • Drug Resistance Studies : Carubicin is instrumental in studying drug resistance mechanisms in cancer cells. Researchers utilize carubicin-resistant cell lines to identify genetic pathways involved in resistance, which can inform strategies to overcome this challenge .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of carubicin:

  • Efficacy Against Lung Cancer : A study reported objective partial responses in two out of seven previously untreated patients with non-small cell lung cancer after treatment with carubicin .
  • Synergistic Effects : Research published in Cancers demonstrated that combining carubicin with cisplatin significantly improved the cytotoxic effects on human lung cancer cells compared to either drug alone.
  • Resistance Mechanisms : A comprehensive review highlighted how carubicin is used to explore mechanisms of anthracycline resistance, providing insights into potential therapeutic strategies to counteract this issue .

Comparative Analysis with Other Anthracyclines

Carubicin shares structural and functional similarities with other anthracycline antibiotics, such as doxorubicin and daunorubicin. A comparative analysis reveals that while all these compounds exhibit similar mechanisms of action, their efficacy and side effect profiles can vary significantly.

CompoundMechanism of ActionEfficacy Against TumorsCommon Side Effects
CarubicinDNA intercalation, Topo II inhibitionEffective against lung cancer, head and neck cancersMyelosuppression, gastrointestinal intolerance
DoxorubicinDNA intercalation, Topo II inhibitionBroad-spectrum antitumor activityCardiotoxicity, myelosuppression
DaunorubicinDNA intercalation, Topo II inhibitionEffective against leukemiaCardiotoxicity, myelosuppression

作用機序

カルビシンは、主にDNAインターカレーションとトポイソメラーゼIIの阻害を通じてその効果を発揮します。 DNAにインターカレーションすることにより、カルビシンは複製と転写プロセスを阻害し、細胞周期の停止とアポトーシスにつながります。 カルビシンはまた、DNA複製と修復に不可欠な酵素であるトポイソメラーゼIIを阻害し、抗腫瘍活性のさらなる貢献をしています .

生化学分析

Biochemical Properties

Carminomycin interacts with various enzymes and proteins in biochemical reactions. This interaction is crucial in the biosynthesis of daunomycin, an anthracycline antibiotic .

Cellular Effects

Carminomycin has been shown to have profound effects on various types of cells, particularly cancer cells. For instance, it has been found to be more potent than Adriamycin against mouse L1210 leukemia . It also induces apoptosis in clear cell renal carcinoma cells by a mechanism independent of p53 or hypoxia-inducible factor 2 .

Molecular Mechanism

Carminomycin exerts its effects at the molecular level through several mechanisms. It has been found to function as a free radical carrier, interacting with mammalian microsomes . Furthermore, it has been suggested that the DNA-binding and nucleic acid synthesis-inhibitory effects of carminomycin do not correlate with its antitumor action, suggesting the importance of other subcellular targets .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Carminomycin in laboratory settings are limited, it’s known that the effects of drugs can change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Transport and Distribution

Carminomycin is transported and distributed within cells and tissues. One study found that P-glycoprotein (P-gp) sequesters Carminomycin within the Golgi complex in clear cell renal carcinoma cells .

Subcellular Localization

Carminomycin has been found to target the Golgi complex in clear cell renal carcinoma cells . This subcellular localization is crucial for its antiproliferative effects .

準備方法

Synthetic Routes and Reaction Conditions: Carubicin is synthesized through a series of complex chemical reactions. The synthesis typically involves the acetylation of a tetracyclic quinone structure, followed by glycosylation with a deoxy sugar .

Industrial Production Methods: Industrial production of carubicin involves fermentation processes using Actinomadura carminata. The bacterium is cultured under specific conditions to produce the compound, which is then extracted and purified through various chromatographic techniques .

化学反応の分析

反応の種類: カルビシンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物:

4. 科学研究における用途

カルビシンは、次のような幅広い科学研究用途があります。

    化学: アントラサイクリンの化学と反応を研究するためのモデル化合物として使用されます。

    生物学: 細胞プロセス、特にアポトーシスに対する効果が調査されています。

    医学: 特に腎癌やその他の癌の治療における抗癌剤としての可能性が探求されています。

    産業: 新しい医薬品や治療薬の開発に使用されています.

類似化合物との比較

カルビシンは、ドキソルビシン、ダウノルビシン、イダルビシンなどの他のアントラサイクリンと似ています。 カルビシンは、特定のグリコシル化パターンとその特定の癌細胞株に対する強力な活性において独特です。 類似の化合物には以下のようなものがあります。

カルビシンは、特定の癌の種類に対する独自のグリコシル化と強力な活性により、癌の研究と治療において貴重な化合物となっています。

生物活性

Carubicin, a member of the anthracycline class of antibiotics, is primarily recognized for its antitumor properties. This compound has been the subject of extensive research due to its potential efficacy in treating various malignancies, particularly hematological cancers. This article delves into the biological activity of carubicin, highlighting its mechanisms of action, efficacy in clinical studies, and comparative analysis with other anthracyclines.

Carubicin exerts its biological activity through several mechanisms:

  • DNA Intercalation : Like other anthracyclines, carubicin intercalates into DNA, disrupting the replication process and leading to cell death.
  • Topoisomerase Inhibition : It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication. This inhibition results in DNA strand breaks, contributing to its cytotoxic effects.
  • Reactive Oxygen Species (ROS) Generation : Carubicin induces oxidative stress by generating ROS, which can damage cellular components and lead to apoptosis.

Efficacy in Clinical Studies

Several studies have evaluated the efficacy of carubicin in different cancer types. Below is a summary of significant findings from clinical trials:

StudyCancer TypeDosageResponse RateKey Findings
Randomized Phase II Trial Advanced Breast Cancer18 mg/m² every three weeks3% partial responseCarubicin produced less gastrointestinal toxicity compared to epirubicin.
In Vitro Studies Human Leukemia (HL-60)Various concentrationsIC50 values < 0.12 mMCarubicin derivatives showed potent antitumor activity against HL-60 cells.
Comparative Study Various CancersStandard dosing regimensVariable response rates across studiesCarubicin was noted for lower leukopenia rates compared to other anthracyclines.

Comparative Analysis with Other Anthracyclines

Carubicin's biological activity can be compared with other anthracyclines like daunorubicin and doxorubicin. The following table summarizes key differences:

CompoundIC50 (mM)Major ToxicitiesEfficacy in Hematological Cancers
Carubicin< 0.12Less gastrointestinal toxicity; moderate leukopeniaEffective but less than doxorubicin
Doxorubicin0.18Significant cardiotoxicity; high leukopenia ratesHighly effective across multiple cancers
Daunorubicin0.15Similar to doxorubicin; high incidence of nauseaEffective primarily in acute leukemias

Case Studies and Research Findings

  • Case Study on Efficacy : A study involving patients with advanced breast cancer revealed that carubicin had a lower response rate compared to epirubicin but demonstrated a more favorable safety profile regarding gastrointestinal side effects .
  • In Vitro Efficacy : Research indicated that carubicin derivatives exhibited significant cytotoxicity against HL-60 leukemia cells, with IC50 values indicating strong potency .
  • Toxicity Profile : Clinical observations noted that while carubicin shares common toxicities associated with anthracyclines, it tends to produce less severe gastrointestinal effects and alopecia compared to its counterparts .

特性

IUPAC Name

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREUEWVEMYWFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860621
Record name 3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carubicin
Reactant of Route 2
Reactant of Route 2
Carubicin
Reactant of Route 3
Reactant of Route 3
Carubicin
Reactant of Route 4
Carubicin
Reactant of Route 5
Reactant of Route 5
Carubicin
Reactant of Route 6
Carubicin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。